2-(2,5-Dichlorobenzoyl)pyridine

Description

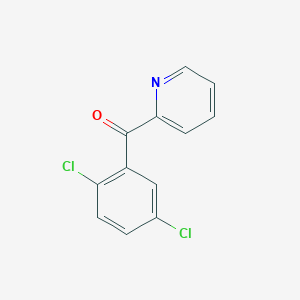

2-(2,5-Dichlorobenzoyl)pyridine is a halogenated pyridine derivative with the molecular formula C₁₂H₇Cl₂NO and a molecular weight of 252.10 g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a benzoyl group bearing chlorine atoms at the 2- and 5-positions of the benzene ring (CAS No. 898780-33-1) . This compound is a critical intermediate in synthesizing ixazomib citrate, a proteasome inhibitor used to treat multiple myeloma. Under physiological conditions, ixazomib citrate hydrolyzes to release ixazomib, which contains the 2,5-dichlorobenzoylpyridine moiety as part of its pharmacophore .

Properties

IUPAC Name |

(2,5-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYNXRADGDHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586268 | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-33-1 | |

| Record name | (2,5-Dichlorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzoyl)pyridine typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The reaction mixture is heated at 60°C for 2 hours in a solvent such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of this compound.

Scientific Research Applications

Pharmacological Activities

2-(2,5-Dichlorobenzoyl)pyridine and its derivatives have been investigated for their potential pharmacological activities. Pyridine derivatives are known for their wide range of biological properties, including:

- Antimicrobial Activity : Various studies have shown that pyridine compounds exhibit significant antimicrobial effects against bacteria and fungi. For instance, substituted pyridines have been synthesized and tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antidiabetic Properties : Compounds containing pyridine rings have been explored for their ability to inhibit enzymes involved in glucose metabolism. For example, certain pyridine derivatives have shown promise in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme linked to type 2 diabetes management . A specific compound was identified with an IC50 value of 0.13 µM, indicating its potential as a DPP-4 inhibitor .

- Anticancer Activity : Research indicates that pyridine derivatives can target various cancer cell lines. The structural modifications in these compounds have led to enhanced activity against specific cancer types, making them candidates for further development in oncological therapies .

Case Study: Synthesis and Testing

A notable study involved synthesizing a series of pyridine-based compounds, including this compound. These compounds were evaluated for their biological activities using standardized assays. The results indicated that modifications to the pyridine moiety significantly impacted the compounds' efficacy against bacterial strains and cancer cells .

Polymer Synthesis

This compound serves as a key intermediate in the synthesis of various polymers. Its derivatives are utilized in the production of polyphenylenes through metal-catalyzed aryl coupling reactions. The resulting polymers exhibit unique properties suitable for applications in electronics and coatings .

Photophysical Properties

The incorporation of this compound into polymer matrices has been studied for enhancing photophysical properties. These materials show potential in optoelectronic devices due to their improved light absorption and emission characteristics .

Pesticide Development

Research has indicated that pyridine derivatives can be effective in developing new agrochemicals, particularly pesticides. The structural attributes of this compound contribute to its efficacy as a pesticide by enhancing its interaction with target pests while minimizing environmental impact .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus, E. coli |

| Antidiabetic drugs | DPP-4 inhibition with IC50 = 0.13 µM | |

| Anticancer therapies | Targeting various cancer cell lines | |

| Material Science | Polymer synthesis | Used as an intermediate for polyphenylenes |

| Photophysical enhancement | Improved light absorption/emission | |

| Environmental Science | Pesticide development | Effective against target pests |

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzoyl group can enhance binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Isomers: Chlorine Substituent Position

2-(3,5-Dichlorobenzoyl)pyridine

- Molecular Formula: C₁₅H₈Cl₂NO (MW: 289.14 g/mol) .

- Key Differences : The chlorine substituents are at the 3- and 5-positions on the benzoyl ring instead of 2- and 5-positions.

- Applications : Exhibits antiviral and antifungal properties, serving as a building block for drug candidates .

2-(2,6-Dichlorobenzoyl)pyrrolidine-1,3-dione

- Molecular Formula: Not explicitly provided, but structurally features a pyrrolidine-dione core with a 2,6-dichlorobenzoyl group .

- Applications: Derivatives of pyrrolidine-2,5-dione are noted for pharmaceutical applications, though specific biological targets differ from pyridine-based analogs .

Pyridine Derivatives with Modified Substituents

5-(2,5-Dichlorobenzoyl)-2-methylpyridine

- Molecular Formula: C₁₃H₉Cl₂NO (MW: 266.13 g/mol) .

- Key Differences : A methyl group at the 2-position of the pyridine ring.

2-Chloro-5-(2,5-dimethylbenzoyl)pyridine

- Molecular Formula: C₁₄H₁₂ClNO (MW: 245.71 g/mol) .

- Key Differences : Chlorine on the pyridine ring and methyl groups replacing chlorines on the benzoyl group.

- Impact : Reduced electron-withdrawing effects (methyl vs. chlorine) likely decrease reactivity in cross-coupling reactions critical for drug synthesis.

Non-Pyridine Analogs with Dichlorobenzoyl Moieties

Pyrazoxyfen

- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃ (MW: 403.26 g/mol) .

- Structure : Contains a 2,4-dichlorobenzoyl group attached to a pyrazole ring.

- Applications : Herbicide (unlike the pharmaceutical role of 2-(2,5-dichlorobenzoyl)pyridine), demonstrating how heterocycle choice dictates biological activity .

Dichlorobenzoyl Peroxide

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Electronic Effects : The 2,5-dichloro configuration in this compound optimizes electron-withdrawing properties, enhancing binding to proteasome active sites compared to 3,5-isomers .

- Thermal Stability : Dichlorobenzoyl-containing compounds like pyrazoxyfen and dichlorobenzoyl peroxide exhibit stability under extreme conditions, enabling applications in agriculture and materials science .

- Biological Activity: Minor structural changes (e.g., methyl groups, heterocycle substitution) significantly alter bioactivity. For example, pyridine derivatives target enzymes, while pyrazole-based analogs disrupt plant growth .

Biological Activity

2-(2,5-Dichlorobenzoyl)pyridine is an organic compound belonging to the class of benzoylpyridines. It has garnered interest in various fields due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyridine under controlled conditions. The reaction is generally carried out in a nitrogen atmosphere using solvents like dimethylformamide (DMF) at elevated temperatures (around 60°C) to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dichlorobenzoyl moiety enhances its binding affinity, which can lead to inhibition or activation of specific biological pathways. This compound's structural similarity to other biologically active molecules positions it as a candidate for further pharmacological exploration .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. For instance, the antimicrobial activity was evaluated by measuring inhibition zone diameters against standard controls like gentamicin and bacitracin .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15-20 | E. coli |

| Control (Gentamicin) | 25-30 | E. coli |

Anticancer Potential

Studies have explored the anticancer potential of pyridine derivatives. For example, certain pyridine-based compounds have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a related compound exhibited an IC50 value of 32 nM against maternal embryonic leucine zipper kinase (MELK), suggesting potent anti-tumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.109-0.245 |

| MDA-MB-231 (Breast Cancer) | 0.109-0.245 |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to act on specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyridine derivatives:

- Antimicrobial Studies : A series of pyridine derivatives were synthesized and screened for antimicrobial activity against several phytopathogenic fungi and bacteria. The presence of specific functional groups significantly influenced their efficacy .

- Anticancer Research : A novel series of benzylpyrroles showed varied degrees of anticancer activity, with some exhibiting potent effects against multiple cancer cell lines . This suggests that similar modifications in the structure of this compound could yield compounds with enhanced anticancer properties.

- Enzyme Interaction Studies : Research has demonstrated that certain pyridine derivatives can modulate enzyme activities related to cancer progression and metabolic diseases, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-dichlorobenzoyl)pyridine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves coupling 2,5-dichlorobenzoyl chloride with pyridine derivatives under nucleophilic acyl substitution conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity.

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. For academic-scale production, reduce solvent volumes and optimize stoichiometry to improve yields (e.g., 1:1.2 molar ratio of pyridine derivative to acyl chloride) .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive structural confirmation (e.g., bond angles, dihedral angles).

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental findings?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using the M06 functional with a 6-311G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer properties.

- Nonlinear Optical (NLO) Properties : Compute hyperpolarizability () to evaluate NLO potential. Experimental validation via Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISHG) can confirm computational results.

- Correlation : Match computed UV-Vis spectra (TD-DFT) with experimental data to refine solvatochromic effects .

Q. How does the substitution pattern (e.g., 2,5-dichloro vs. 2,4-dichloro) on the benzoyl group influence the biological activity of pyridine derivatives in drug development?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare IC values of derivatives in enzyme inhibition assays (e.g., proteasome inhibition for ixazomib analogs).

- Electron-Withdrawing Effects : The 2,5-dichloro configuration enhances electrophilicity, improving binding to target proteins (e.g., proteasome β5 subunit).

- Crystallographic Analysis : Resolve ligand-protein co-crystal structures to identify halogen bonding interactions critical for activity .

Q. What strategies can resolve contradictions in pharmacokinetic data for this compound derivatives observed across different in vitro and in vivo models?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate species-specific parameters (e.g., plasma protein binding, hepatic clearance rates) to reconcile disparities.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may not form in vitro.

- Cross-Species Scaling : Adjust dosing regimens based on allometric scaling (body surface area or metabolic rate) .

Q. How can researchers design experiments to assess the nonlinear optical (NLO) properties of this compound derivatives, and what parameters are critical for accurate measurement?

- Methodological Answer :

- Experimental Setup : Use a Q-switched Nd:YAG laser (1064 nm) for second-harmonic generation (SHG) measurements. Prepare thin films via spin-coating to ensure uniform thickness.

- Key Parameters :

- Laser Intensity : Optimize input energy to avoid sample degradation.

- Phase Matching : Use powder samples sieved to 125–250 µm for Kurtz-Perry method.

- Reference Standards : Compare SHG efficiency to urea or KDP (KHPO).

- Polarization Microscopy : Confirm crystallinity and alignment in thin films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.